Benazepril hydrochloride, (R,R)-

ACE inhibition Stereoselectivity Impurity characterization

Benazepril hydrochloride, (R,R)-, also designated as Benazepril EP Impurity A or USP Benazepril Related Compound A, is a specific stereoisomer of the angiotensin-converting enzyme (ACE) inhibitor prodrug benazepril. This compound is not the active pharmaceutical ingredient (API); the clinically effective antihypertensive agent is exclusively the (S,S)-enantiomer.

Molecular Formula C24H29ClN2O5
Molecular Weight 460.955
CAS No. 215447-89-5
Cat. No. B566298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenazepril hydrochloride, (R,R)-
CAS215447-89-5
Synonyms(3R)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-Benzazepine-1-acetic Acid Monohydrochloride;  USP Benazepril Related Compound A ; (3R)-3-[[(1R)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-
Molecular FormulaC24H29ClN2O5
Molecular Weight460.955
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
InChIInChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m1./s1
InChIKeyVPSRQEHTHIMDQM-GZJHNZOKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benazepril Hydrochloride, (R,R)- CAS 215447-89-5: Procurement-Grade Overview for the Non-Pharmacologically Active Impurity Standard


Benazepril hydrochloride, (R,R)-, also designated as Benazepril EP Impurity A or USP Benazepril Related Compound A, is a specific stereoisomer of the angiotensin-converting enzyme (ACE) inhibitor prodrug benazepril . This compound is not the active pharmaceutical ingredient (API); the clinically effective antihypertensive agent is exclusively the (S,S)-enantiomer [1]. Consequently, the (R,R)-enantiomer is categorized as a pharmacologically inactive impurity in benazepril drug substance and formulations. Its primary and sole commercial value lies in its function as a high-purity analytical reference standard. It is mandated by global pharmacopoeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), for use in specified quality control tests, method development, and validation protocols to ensure the enantiomeric purity and safety of benazepril drug products .

Why Benazepril Hydrochloride, (R,R)- Cannot Be Substituted with the Active (S,S)-Enantiomer or Generic ACE Inhibitors


Substituting (R,R)-benazepril hydrochloride with the active (S,S)-enantiomer (benazepril API) or another generic ACE inhibitor is not a functional alternative for its designated applications and would be scientifically and regulatorially unsound. The (R,R)-enantiomer is not intended for therapeutic use; it is an impurity standard. Its differentiation is not based on its own pharmacological activity, which is minimal compared to the (S,S)-form, but on its critical, non-interchangeable role as a traceable comparator in analytical methods. Unlike generic compounds selected for their biological target engagement, this compound is procured based on its specific stereochemical identity and certified purity for use in quality control assays as defined by EP and USP monographs . Using any other compound, including the active (S,S)-enantiomer, would fail to provide the correct relative retention time, resolution, or quantitation limit required for impurity profiling of benazepril drug products, thereby invalidating regulatory compliance for batch release and stability testing .

Quantitative Comparative Evidence Guide for Benazepril Hydrochloride, (R,R)- CAS 215447-89-5


Pharmacological Inactivity: Direct Comparison of ACE Inhibitory Potency vs. Active Enantiomer

The (R,R)-enantiomer of benazepril is the pharmacologically inactive stereoisomer, whereas the clinically used (S,S)-enantiomer is a potent ACE inhibitor. [1] A direct comparison of inhibitory potency in ACE assays reveals a stark difference. While the active (S,S)-benazepril (the free base form of the API) exhibits an IC50 of 1.7 nM [2], the (R,R)-enantiomer has been reported to be a 'less potent antihypertensive' , with no reported measurable ACE inhibition under standard assay conditions. This difference is not merely quantitative but is a binary classification of activity vs. inactivity at the therapeutic target.

ACE inhibition Stereoselectivity Impurity characterization

Chiral Purity and Identity: A Critical Differentiator from Other Benazepril Impurities

The (R,R)-benazepril hydrochloride is a specific, well-characterized impurity (Benazepril EP Impurity A / USP Related Compound A) that is chemically and chromatographically distinct from other benazepril impurities, such as the diastereomers (R,S)- and (S,R)-enantiomers . Its identity is confirmed by definitive analytical data, including a unique InChIKey (VPSRQEHTHIMDQM-GZJHNZOKSA-N) and specific stereochemical descriptors ((3R)-, (R,R)-) [1]. This precise stereochemical definition is the primary differentiator, as procurement for analytical use demands a single, traceable reference material, not a mixture of stereoisomers. In contrast, the active API is the (S,S)-enantiomer, and other impurities have their own distinct CAS numbers and chromatographic retention times.

Chiral HPLC Pharmacopoeial Standards Impurity Profiling

Process Control and Yield: The (R,R)-Isomer as a Process-Related Impurity

In the synthesis of benazepril API, the (R,R)-enantiomer is an inherent process-related impurity. A patented process for benazepril preparation describes the initial formation of benazepril isomers in a 7:3 diastereomeric ratio [1]. Through subsequent purification steps, this ratio is improved to 95:5 before final isolation. In an improved process, the final benazepril hydrochloride product is obtained with a diastereomeric purity of 99.7:0.3 (S,S:R,S) [1]. This demonstrates that the (R,R)-enantiomer is present in the initial reaction mixture and must be systematically removed. Its quantitation is therefore a direct measure of process efficiency and final product purity.

Process Chemistry Diastereomeric Ratio API Synthesis

Defined Research and Industrial Applications for Benazepril Hydrochloride, (R,R)- CAS 215447-89-5


Qualification of Analytical Reference Standards for Pharmacopoeial Compliance (QC and Release Testing)

The primary application for (R,R)-benazepril hydrochloride is as a certified reference standard in analytical methods prescribed by the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) for the quality control of benazepril drug substance and drug products . It is used for system suitability testing, method validation, and as a comparator to identify and quantify the (R,R)-enantiomer impurity during batch release and stability studies. This application directly supports regulatory filings such as ANDAs and DMFs by ensuring that impurity levels do not exceed specified limits .

Chiral Method Development and Enantiomeric Purity Validation

This compound is essential for developing and validating chiral chromatographic methods (e.g., chiral HPLC) designed to separate the four stereoisomers of benazepril [1]. Its unique retention time and optical rotation, distinct from the (S,S)-enantiomer, allow analysts to establish method specificity and accuracy. It serves as a 'system suitability' marker to confirm that the analytical method can reliably distinguish the active enantiomer from its inactive counterpart, a critical requirement for demonstrating control over enantiomeric purity in the API [1].

Stability-Indicating Method Validation for Forced Degradation Studies

During forced degradation studies of benazepril drug products, (R,R)-benazepril hydrochloride can be used as a reference marker to assess whether the active (S,S)-enantiomer undergoes chiral inversion or degradation into other stereoisomers under stress conditions (e.g., heat, light, humidity) [2]. While the (S,S)-enantiomer has been shown to be stereochemically stable [2], using the (R,R)-impurity as a control is crucial for confirming the absence of such degradation pathways and for validating the stability-indicating capability of the analytical method.

Impurity Profiling for Regulatory Submissions in Generic Drug Development

For manufacturers developing generic versions of benazepril (e.g., for ANDA submissions), this impurity standard is a required component of the impurity profile. Regulatory agencies mandate the identification, characterization, and control of specified impurities. Procuring a traceable, high-purity standard of (R,R)-benazepril hydrochloride is necessary to generate accurate data on impurity levels, which is fundamental to demonstrating pharmaceutical equivalence and obtaining regulatory approval .

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